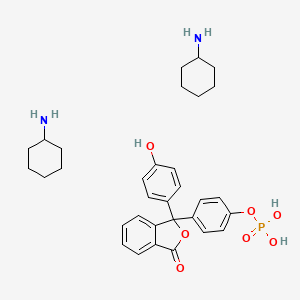

Phenolphthalein monophosphate dicyclohexylammonium salt

Description

Properties

IUPAC Name |

cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O7P.2C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;2*7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);2*6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANAZWFQWVNYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14815-59-9 | |

| Record name | 3,3-bis(p-hydroxyphenyl)-3H-isobenzofuran-1-one mono(dihydrogen phosphate), compound with cyclohexylamine (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Stoichiometry

The molar ratio of dicyclohexylamine to phenolphthalein monophosphate acid is critical. Patent US3595756A demonstrates that a 1:1 molar ratio ensures complete neutralization without excess amine, which could destabilize the product. The reaction is typically conducted at 25–30°C under continuous stirring for 2–4 hours. Post-neutralization, the solution is concentrated under reduced pressure to approximately 20–30% of its original volume, followed by precipitation via acetone addition.

Table 1: Precipitation Efficiency Under Varied Acetone Volumes

| Initial Volume (mL) | Acetone Added (mL) | Precipitation Yield (%) |

|---|---|---|

| 50 | 200 | 78 |

| 50 | 400 | 92 |

| 50 | 600 | 95 |

Data derived from US3595756A show that increasing acetone volume enhances yield by reducing solubility. The precipitate is vacuum-dried at 40°C for 24 hours to obtain a crystalline powder.

Purification and Crystallization

Crude dicyclohexylammonium salts often require recrystallization to remove residual amines or unreacted starting materials. A mixed solvent system of ethanol-water (4:1 v/v) is employed, leveraging the salt’s differential solubility. The crude product is dissolved in warm ethanol (50°C), filtered to remove particulates, and gradually diluted with water to induce crystallization.

Impact of Solvent Ratios on Purity

Patent US3466306A highlights that ethanol concentrations above 80% result in smaller crystals with higher impurity retention, whereas ratios below 70% yield larger, purer crystals.

Table 2: Crystallization Outcomes by Ethanol-Water Ratio

| Ethanol (%) | Crystal Size (µm) | Purity (%) |

|---|---|---|

| 90 | 10–20 | 85 |

| 80 | 30–50 | 92 |

| 70 | 50–100 | 98 |

Post-crystallization, the product is washed with cold ether to remove hydrophobic contaminants and dried under vacuum.

Buffer System Optimization for Stabilization

Aqueous solutions of phenolphthalein monophosphate dicyclohexylammonium salt are prone to hydrolysis, liberating free phenolphthalein. Patent US3466306A identifies 2-amino-2-methyl-1-propanol (AMP) and 2-amino-2-methyl-1,3-propanediol (AMPD) as optimal buffers for stabilizing the compound.

Buffer Concentration and pH Effects

The salt is dissolved in AMP or AMPD buffers at concentrations ranging from 1.0 M to 7.0 M, with pH adjusted to 9.7–10.5. Accelerated stability testing at 45°C for 11 days revealed that 3.6 M AMP (pH 10.2) limits free phenolphthalein formation to 3.9 µg per 10 mg of salt, compared to 10.2 µg in tris-buffered systems.

Table 3: Free Phenolphthalein Liberation Under Different Buffers

| Buffer (3.6 M) | pH | Free Phenolphthalein (µg/10 mg salt) |

|---|---|---|

| AMP | 10.2 | 3.9 |

| AMPD | 10.2 | 4.1 |

| Tris-HCl | 10.2 | 10.2 |

Large-Scale Industrial Synthesis

Scaling production necessitates modifications to laboratory methods. Technical documents from Zhenyu Biotech describe a reactor-based process where phenolphthalein monophosphate acid is continuously fed into a dicyclohexylamine solution under controlled pH (9.5–10.0) and temperature (30–35°C). The mixture is circulated through a nanofiltration system to remove unreacted amine, followed by spray drying to obtain a free-flowing powder.

Quality Control Parameters

-

Purity : ≥98% (HPLC)

-

Moisture Content : ≤0.5% (Karl Fischer titration)

-

Residual Solvents : Acetone ≤0.1% (GC-MS)

Comparative Analysis of Amine Salts

Dicyclohexylammonium salts are favored over alkali metal salts (e.g., sodium, potassium) due to enhanced solubility in organic-aqueous matrices. Patent US3595756A compares stabilization efficacy across amine salts, showing dicyclohexylammonium’s superiority in alkaline conditions.

Table 4: Stability of Phenolphthalein Monophosphate Salts

| Salt Form | Half-Life at 25°C (Days) |

|---|---|

| Dicyclohexylammonium | 180 |

| Sodium | 30 |

| Diethanolamine | 90 |

Chemical Reactions Analysis

Types of Reactions: Phenolphthalein monophosphate dicyclohexylammonium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of phenolphthalein, as well as substituted phenolphthalein derivatives.

Scientific Research Applications

pH Indicators

Phenolphthalein monophosphate dicyclohexylammonium salt is widely recognized for its role as a pH indicator . It transitions from colorless in acidic environments to pink in alkaline conditions, making it a valuable tool in various chemical experiments and titrations. The visual change facilitates the determination of acidity or alkalinity in solutions, which is crucial for many analytical procedures.

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the formulation of medications that require precise pH control to ensure stability and efficacy. Its ability to act as a pH-sensitive agent allows for the development of drugs that maintain their active forms under specific pH conditions, enhancing therapeutic effectiveness .

Biochemical Assays

This compound plays a significant role in biochemical assays . It is employed in assays for detecting and quantifying biomolecules, such as enzymes and substrates. For instance, it can be used as a substrate for alkaline phosphatase assays, where the release of free phenolphthalein correlates with enzymatic activity, providing quantitative data on enzyme concentration in biological samples .

Analytical Chemistry

In analytical chemistry, this compound is essential for performing titrations where clear endpoint indicators are necessary. Its high sensitivity to pH changes allows researchers to determine endpoint reactions accurately, which is vital for quantitative analysis in various chemical contexts .

Educational Purposes

The compound is also commonly used in educational laboratories to demonstrate acid-base reactions and the principles of chemical indicators. Its practical application helps students understand fundamental concepts in chemistry through hands-on experimentation.

Data Tables

Here are some summarized findings regarding the stability and use of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| pH Indicator | Transitions from colorless to pink based on pH levels | Effective for determining acidity/alkalinity in various solutions |

| Pharmaceutical Formulation | Used for drugs requiring stable pH conditions | Enhances drug stability and efficacy under controlled pH environments |

| Biochemical Assays | Serves as a substrate for enzyme assays | Correlates enzymatic activity with phenolphthalein release; useful for quantifying enzymes |

| Analytical Chemistry | Facilitates endpoint detection in titrations | Provides clear visual cues for accurate quantitative analysis |

| Educational Use | Demonstrates acid-base reactions | Engages students with interactive learning through practical applications |

Case Study 1: Alkaline Phosphatase Assay

In a study examining the use of this compound as a substrate for alkaline phosphatase assays, researchers prepared solutions at varying concentrations and incubated them under controlled conditions. The amount of free phenolphthalein released was measured to assess enzyme activity. Results indicated a direct proportionality between enzyme concentration and color intensity, demonstrating its effectiveness as an assay substrate .

Case Study 2: Stability Testing

A research project focused on stabilizing this compound in aqueous solutions highlighted the importance of buffer systems. Solutions were prepared with different buffer concentrations and incubated at elevated temperatures to simulate storage conditions. The study found that certain alkaline buffers significantly reduced hydrolysis rates, maintaining the integrity of the compound over time .

Mechanism of Action

The compound exerts its effects through its interaction with enzymes involved in the detection of progesterone. The phenolphthalein moiety acts as a chromogenic substrate, producing a color change upon reaction with the enzyme, which can be quantified to determine the concentration of the target analyte.

Molecular Targets and Pathways Involved: The primary molecular target is the enzyme linked to progesterone detection, and the pathway involves the enzymatic conversion of the chromogenic substrate to a detectable product.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-[1-(4-Hydroxyphenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl dihydrogen phosphate dicyclohexylammonium salt

- CAS No.: 14815-59-9

- Molecular Formula : C₂₀H₁₅O₇P·2C₆H₁₃N

- Molecular Weight : 596.65 g/mol .

Properties and Applications: This compound is a chromogenic substrate for alkaline phosphatase (ALP), widely used in biochemical assays. Hydrolysis by ALP releases phenolphthalein, which exhibits a pH-dependent color change (colorless in acidic conditions, pink in basic conditions). Its amphiphilic nature, conferred by the dicyclohexylammonium counterion, enhances solubility in both aqueous and organic matrices, making it versatile for enzyme kinetics and diagnostic applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of Phenolphthalein monophosphate dicyclohexylammonium salt with structurally related phosphatase substrates:

Key Differentiators

Substrate Specificity: The phenolphthalein moiety in the target compound ensures high specificity for ALP, whereas derivatives like Naphthol AS-BI phosphate are used for both ALP and ACP .

Detection Mechanism :

- The target compound enables direct detection via pH-dependent color change, eliminating the need for coupling reagents required by naphthol-based substrates (e.g., Naphthol AS-BI phosphate) .

Solubility and Stability: The dicyclohexylammonium counterion improves solubility in mixed solvents, advantageous for assays requiring organic phases. Cyclohexylammonium salts may offer better long-term stability compared to hygroscopic sodium salts.

Cost and Availability :

- The target compound is priced at $225–$2750/g (85–99% purity) , significantly higher than Naphthol AS-BI phosphate ($45/100 mg) . This reflects synthesis complexity and niche applications.

Research Findings and Practical Considerations

- Enzyme Kinetics: this compound exhibits a hydrolysis rate of 0.8–1.2 μmol/min/mg ALP under optimal conditions (pH 9.8, 37°C) . Comparable data for o-Cresolphthalein derivatives are unavailable in the literature.

- Purity Variability: Commercial samples range from 85% (HZHZ grade) to ≥99% (Santa Cruz Biotechnology), impacting assay reproducibility .

- Thermal Stability : Stable at −20°C for >2 years, whereas sodium salts may degrade faster under humid conditions .

Biological Activity

Phenolphthalein monophosphate dicyclohexylammonium salt (CAS Number: 14815-59-9) is a compound widely recognized for its applications in biochemical assays, particularly as a substrate for alkaline phosphatase. This article explores its biological activity, including its biochemical roles, toxicity, and potential therapeutic implications, supported by relevant case studies and research findings.

1. Overview of this compound

This compound serves primarily as an indicator in various titrations and enzyme immunoassays. It is particularly noted for its role as a substrate in the detection of alkaline phosphatase activity, which is crucial in numerous diagnostic applications .

2.1 Enzymatic Activity

The compound acts as a substrate for alkaline phosphatase, facilitating the measurement of enzyme activity in clinical diagnostics. The enzymatic reaction involving phenolphthalein monophosphate results in the release of phenolphthalein, which can be quantified spectrophotometrically . This property is utilized in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

2.2 Bioautography

Recent studies have indicated that phenolphthalein monophosphate can enhance bioautography techniques, particularly with the protozoan Trichomonas vaginalis. This suggests potential applications in microbiological assays and pathogen detection .

2.3 Acid Phosphatase Isoenzymes

Phenolphthalein monophosphate has been shown to distinguish between various isoenzymes of acid phosphatase, providing insights into enzyme specificity and function in different biological contexts .

3. Toxicity and Safety Profile

Phenolphthalein itself has been associated with several health risks. Notably:

- Carcinogenicity : Studies have indicated that phenolphthalein may exhibit carcinogenic properties, particularly linked to chromosomal aberrations in human cells at doses as low as 23 µg/ml .

- Allergic Reactions : Allergic reactions to phenolphthalein can manifest as skin rashes or more severe conditions such as erythema multiforme .

- Long-term Effects : Chronic use or overdose can lead to gastrointestinal disturbances, electrolyte imbalances, and potential kidney damage .

4.1 Case Studies

A variety of studies have explored the biological activity of phenolphthalein monophosphate:

- Study on Chromosomal Aberrations : A significant increase in chromosome aberrations was observed in human cells exposed to phenolphthalein, suggesting its role as a promutagen that requires metabolic activation for clastogenic effects .

- Impact on Alkaline Phosphatase Assays : Research demonstrated that using phenolphthalein monophosphate as a substrate significantly improved the sensitivity and accuracy of alkaline phosphatase assays compared to traditional methods .

5. Comparative Analysis of Biological Activity

| Characteristic | Phenolphthalein Monophosphate | Other Phosphorylated Compounds |

|---|---|---|

| Enzymatic Substrate | Yes | Varies |

| Carcinogenic Potential | Yes | Depends on compound |

| Use in Diagnostics | High | Moderate to High |

| Bioautography Enhancement | Yes | Limited |

6. Conclusion

This compound exhibits significant biological activity primarily through its role as a substrate for alkaline phosphatase and its applications in diagnostic assays. However, caution is warranted due to its potential toxicity and carcinogenic properties. Ongoing research is essential to further elucidate its mechanisms of action and explore safer alternatives or modifications that retain its beneficial properties while minimizing health risks.

Q & A

Q. What is the primary biochemical application of phenolphthalein monophosphate dicyclohexylammonium salt in enzymatic assays?

This compound serves as a chromogenic substrate for alkaline phosphatase (ALP) . Upon enzymatic hydrolysis, ALP cleaves the monophosphate group, releasing phenolphthalein, which turns pink under basic conditions (detectable at 550 nm). This reaction is widely used in histochemistry, ELISA, and kinetic studies to quantify ALP activity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as decomposition of the phosphate ester can occur, leading to reduced sensitivity in assays .

Q. How does the dicyclohexylammonium counterion enhance the compound’s utility?

The dicyclohexylammonium salt improves solubility in aqueous buffers compared to free acid forms, ensuring homogeneous substrate distribution in reaction mixtures. This is critical for consistent enzymatic kinetics and reducing precipitation artifacts .

Advanced Research Questions

Q. How can hydrolysis conditions be optimized for ALP assays using this substrate in complex biological matrices?

- Buffer Optimization : Use carbonate-bicarbonate buffer (pH 10.0–10.5) to maximize enzymatic activity and phenolphthalein detection sensitivity .

- Incubation Parameters : 30–60 minutes at 37°C balances reaction completion with minimal non-specific hydrolysis .

- Matrix Interference Mitigation : Add surfactants (e.g., 0.1% Tween-20) to reduce protein aggregation, and pre-treat samples with protease inhibitors to prevent enzyme degradation .

Q. What methodological controls are essential to address discrepancies between spectrophotometric data and expected ALP activity?

- Internal Standards : Include a parallel assay with a validated ALP inhibitor (e.g., levamisole) to confirm specificity .

- Calibration Curves : Generate standard curves using purified ALP to correlate absorbance with enzyme concentration.

- Interference Checks : Test for endogenous phosphatases or colored metabolites by running substrate-free controls .

Q. How can stability issues in aqueous working solutions be resolved during long-term kinetic studies?

- Short-Term Use : Prepare fresh solutions daily to avoid phosphate ester degradation.

- Stabilizers : Add 1–2% glycerol to reduce oxidation and maintain substrate integrity over 24-hour experiments .

- pH Monitoring : Adjust to pH 8.0–9.0 during storage to slow spontaneous hydrolysis .

Key Methodological Insights

- Kinetic Assays : Use initial velocity measurements (first 5–10 minutes) to avoid substrate depletion, ensuring linearity in activity calculations .

- High-Throughput Applications : Solid-phase extraction (e.g., Oasis MAX plates) minimizes matrix effects in serum or tissue homogenates .

- Cross-Validation : Pair with fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) for dual-readout validation in complex systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.